molecular formula C5H6ClF3N2O B13613544 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride

Cat. No.: B13613544
M. Wt: 202.56 g/mol
InChI Key: YCQZGQCMXWNCTP-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with imidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol: This compound has a similar structure but with a methyl group attached to the imidazole ring.

    2,2,2-trifluoro-1-(1H-imidazol-1-yl)ethanone: This compound features a ketone group instead of an alcohol group.

Uniqueness

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is unique due to its specific combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6ClF3N2O

Molecular Weight

202.56 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3(11)4-9-1-2-10-4;/h1-3,11H,(H,9,10);1H

InChI Key

YCQZGQCMXWNCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(C(F)(F)F)O.Cl

Origin of Product

United States

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